Cas no 2228411-81-0 (3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine)

3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine structure
2228411-81-0 structure
Product name:3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine
CAS No:2228411-81-0
MF:C17H26N2
MW:258.401744365692
CID:6173894
PubChem ID:165825959

3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine
    • 2228411-81-0
    • [3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
    • EN300-1864828
    • Inchi: 1S/C17H26N2/c1-17(2)14(11-18)16(17)15-9-6-10-19(15)12-13-7-4-3-5-8-13/h3-5,7-8,14-16H,6,9-12,18H2,1-2H3
    • InChI Key: UXXOPMNLAMPPNT-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CCCC1C1C(CN)C1(C)C

Computed Properties

  • Exact Mass: 258.209598838g/mol
  • Monoisotopic Mass: 258.209598838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 2.8

3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1864828-0.1g
[3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228411-81-0
0.1g
$1183.0 2023-09-18
Enamine
EN300-1864828-0.05g
[3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228411-81-0
0.05g
$1129.0 2023-09-18
Enamine
EN300-1864828-10g
[3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228411-81-0
10g
$5774.0 2023-09-18
Enamine
EN300-1864828-1g
[3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228411-81-0
1g
$1343.0 2023-09-18
Enamine
EN300-1864828-5g
[3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228411-81-0
5g
$3894.0 2023-09-18
Enamine
EN300-1864828-10.0g
[3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228411-81-0
10g
$5774.0 2023-06-01
Enamine
EN300-1864828-0.25g
[3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228411-81-0
0.25g
$1235.0 2023-09-18
Enamine
EN300-1864828-0.5g
[3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228411-81-0
0.5g
$1289.0 2023-09-18
Enamine
EN300-1864828-1.0g
[3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228411-81-0
1g
$1343.0 2023-06-01
Enamine
EN300-1864828-2.5g
[3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropyl]methanamine
2228411-81-0
2.5g
$2631.0 2023-09-18

3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine Related Literature

Additional information on 3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine

Introduction to 3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2228411-81-0)

3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine, identified by its Chemical Abstracts Service (CAS) number 2228411-81-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a benzylpyrrolidin-2-yl moiety and a 2,2-dimethylcyclopropyl substituent contributes to its unique chemical properties, making it a promising candidate for further exploration in drug discovery.

The structural composition of 3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine encompasses a pyrrolidine ring substituted with a benzyl group at the 1-position, connected to a cyclopropylmethylamine backbone. The 2,2-dimethylcyclopropyl group introduces steric bulk, which can influence both the pharmacokinetic and pharmacodynamic profiles of the compound. This structural motif is not uncommon in medicinal chemistry, as it often provides favorable interactions with biological targets while maintaining metabolic stability.

In recent years, there has been growing interest in the development of small molecules that modulate neurotransmitter systems. The benzylpyrrolidin-2-yl moiety is particularly noteworthy, as it resembles structures found in several pharmacologically active compounds. For instance, derivatives of pyrrolidine have been explored for their potential in treating neurological disorders due to their ability to interact with serotonin and dopamine receptors. The benzyl substitution may enhance binding affinity or selectivity, making this class of compounds attractive for further investigation.

The 2,2-dimethylcyclopropyl group is another critical feature that contributes to the compound's overall properties. This substituent can influence solubility, lipophilicity, and metabolic pathways, all of which are crucial factors in drug development. By incorporating such structural elements, chemists aim to optimize bioavailability and reduce off-target effects. The combination of these features makes 3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine a compound worthy of detailed study.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. Virtual screening techniques have been employed to identify potential hits from large libraries of compounds. In this context, 3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine has been screened against various biological targets using molecular docking simulations. Preliminary results suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to neurological disorders.

The synthesis of 3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine presents both challenges and opportunities for synthetic chemists. The construction of the cyclopropylmethylamine core requires careful planning to ensure regioselectivity and yield optimization. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been instrumental in facilitating the synthesis of complex heterocyclic compounds like this one.

In addition to its potential therapeutic applications, 3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine may serve as a valuable scaffold for structure-based drug design. By modifying specific functional groups or introducing new substituents, chemists can generate analogs with enhanced properties. This approach has been successfully employed in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

The pharmacological profile of 3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine is still under investigation; however, early studies suggest that it may possess promising characteristics for further development. Its ability to interact with biological targets while maintaining structural stability makes it an attractive candidate for clinical trials. Future research will focus on elucidating its mechanism of action and evaluating its safety and efficacy in preclinical models.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them in precise ways. Compounds like 3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine represent the cutting edge of pharmaceutical innovation. By leveraging advances in chemistry and biology, researchers are paving the way for new treatments that address unmet medical needs.

In conclusion,3-(1-benzylpyrrolidin-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2228411-81-0) is a compound with significant potential in the field of medicinal chemistry. Its unique structural features and preliminary biological activity make it a compelling candidate for further research and development. As scientific understanding progresses,this molecule is likely to play an important role in the discovery and creation of novel therapeutic agents.

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